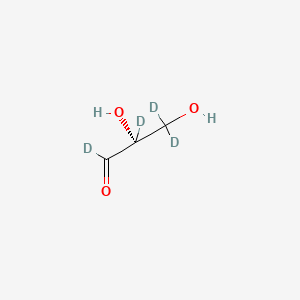
D-Mannitol-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannitol-2-13C: is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of arabino-hexitol, where the carbon-2 position is enriched with the carbon-13 isotope. This labeling allows for detailed studies in metabolic pathways, molecular interactions, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-2-13C typically involves the incorporation of carbon-13 into the arabino-hexitol structure. One common method is the use of labeled glucose as a starting material. The glucose undergoes a series of chemical reactions, including reduction and isomerization, to yield the desired labeled hexitol. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopically labeled compounds .
化学反応の分析
Types of Reactions: D-Mannitol-2-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, D-Mannitol-2-13C is used as a tracer in metabolic studies. Its isotopic label allows researchers to track the compound’s transformation and interaction within various chemical pathways .
Biology: In biological research, the compound is used to study metabolic flux and enzyme kinetics. The carbon-13 label provides a means to monitor the incorporation and utilization of the compound in biological systems .
Medicine: In medical research, this compound is used in diagnostic imaging and metabolic studies. Its isotopic label helps in understanding disease mechanisms and developing targeted therapies .
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique isotopic properties make it valuable for studying reaction mechanisms and optimizing production methods .
作用機序
The mechanism of action of D-Mannitol-2-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the detailed study of molecular interactions and transformations. The compound’s molecular targets and pathways include glycolysis, the pentose phosphate pathway, and the Krebs cycle. By monitoring the labeled carbon, researchers can gain insights into the compound’s role and effects within these pathways .
類似化合物との比較
D-Glucose-1-~13~C: Another isotopically labeled glucose derivative used in metabolic studies.
D-Glucose-6-~13~C: Labeled at the carbon-6 position, used for similar applications as D-Mannitol-2-13C.
D-Glucose-1,2-~13~C₂: Labeled at both carbon-1 and carbon-2 positions, providing more detailed insights into metabolic pathways.
Uniqueness: this compound is unique due to its specific labeling at the carbon-2 position, which allows for targeted studies of specific metabolic transformations. This specificity makes it particularly valuable for research requiring precise tracking of molecular changes .
特性
IUPAC Name |
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZRXDASGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745690 |
Source


|
| Record name | D-(2-~13~C)-arabino-Hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-69-0 |
Source


|
| Record name | D-(2-~13~C)-arabino-Hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)


